molecular formula C27H19N3O2 B2789069 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide CAS No. 397289-64-4

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide

Cat. No.: B2789069
CAS No.: 397289-64-4
M. Wt: 417.468
InChI Key: NBKMTUSUOSBZEU-UHFFFAOYSA-N
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Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide is a compound that features a benzimidazole moiety, which is a significant pharmacophore in medicinal chemistry. Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, antitumor, antihypertensive, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide typically involves the reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with benzoyl chloride in the presence of a base such as triethylamine in a solvent like dimethylformamide (DMF) . The reaction proceeds through nucleophilic substitution, where the amine group of the benzimidazole derivative attacks the carbonyl carbon of benzoyl chloride, forming the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized under specific conditions to form N-oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to N-oxides, while reduction can yield amines.

Scientific Research Applications

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its antitumor and antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzo[d]imidazol-2-yl)aniline: Another benzimidazole derivative with similar biological activities.

    4-(1H-benzo[d]imidazol-2-yl)benzoic acid: Shares the benzimidazole core but has different functional groups, leading to varied applications.

Uniqueness

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-benzoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N3O2/c31-25(18-6-2-1-3-7-18)19-10-12-21(13-11-19)27(32)28-22-16-14-20(15-17-22)26-29-23-8-4-5-9-24(23)30-26/h1-17H,(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKMTUSUOSBZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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